3,9-dihydroxy-6H-benzo[c]chromen-6-one

Catalog No.
S638701
CAS No.
174023-48-4
M.F
C13H8O4
M. Wt
228.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-dihydroxy-6H-benzo[c]chromen-6-one

CAS Number

174023-48-4

Product Name

3,9-dihydroxy-6H-benzo[c]chromen-6-one

IUPAC Name

3,9-dihydroxybenzo[c]chromen-6-one

Molecular Formula

C13H8O4

Molecular Weight

228.2 g/mol

InChI

InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H

InChI Key

WDGSXHQNUPZEHA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O

Synonyms

3,9-dihydroxy-6H-dibenzo(b,d)pyran-6-one, 3,9-dihydroxydibenzopyran-6-one, IsoUro-A, isourolithin A

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O

Estrogen Receptor Modulation:

Research suggests that 3,9-dihydroxy-6H-benzo[c]chromen-6-one, along with other derivatives of 6H-benzo[c]chromen-6-one, might possess the ability to bind and activate the estrogen receptor beta (ERβ) selectively. This has generated interest in its potential application in the development of drugs targeting diseases associated with ERβ, such as certain types of breast cancer. Studies have shown that some analogs exhibit potent and selective ERβ agonist activity, offering potential advantages over drugs targeting both ERα and ERβ, which can lead to unwanted side effects. []

3,9-Dihydroxy-6H-benzo[c]chromen-6-one is a heterocyclic organic compound with the molecular formula C13H8O4C_{13}H_{8}O_{4} and a molecular weight of 228.20 g/mol. This compound is a derivative of benzo[c]chromen-6-one, distinguished by the presence of two hydroxyl groups at the 3rd and 9th positions. Its structure features a fused benzene ring system with a chromene moiety, which includes a carbonyl group at the 6th position. The compound exhibits notable biochemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.

  • Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: This compound can be reduced to yield dihydro derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions may occur at the aromatic ring, leading to halogenated or nitrated products. Bromine or nitric acid are typical reagents for these reactions.

The major products from these reactions include:

  • Oxidation: Benzoquinone derivatives.
  • Reduction: Dihydrobenzo[c]chromen-6-one.
  • Substitution: Halogenated or nitrated derivatives.

Research indicates that 3,9-dihydroxy-6H-benzo[c]chromen-6-one possesses significant biological activities. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as apoptosis and autophagy, particularly in cancer cells. One of its primary mechanisms involves the inhibition of phosphodiesterase II, which leads to increased levels of cyclic nucleotides within cells. This modulation can affect cell signaling pathways and gene expression, making it a potential candidate for therapeutic applications in cancer treatment .

Moreover, studies suggest that this compound may selectively bind and activate the estrogen receptor beta (ERβ), offering potential benefits in developing drugs for diseases associated with ERβ, such as certain breast cancers.

The synthesis of 3,9-dihydroxy-6H-benzo[c]chromen-6-one typically involves cyclization reactions using appropriate precursors. A common method includes:

  • Diels-Alder Reaction: A highly regioselective intermolecular Diels–Alder cycloaddition is employed to form the core structure.
  • Reagents: The reaction often uses aluminum chloride as a catalyst in chlorobenzene as a solvent.
  • Procedure: The mixture is refluxed overnight, followed by precipitation and purification through column chromatography.

Industrial production may utilize similar synthetic routes but on a larger scale, incorporating continuous flow reactors to enhance efficiency and yield .

3,9-Dihydroxy-6H-benzo[c]chromen-6-one has various applications across different fields:

  • Chemistry: Serves as a precursor in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
  • Medicine: Explored for therapeutic effects against neurodegenerative diseases and cancer due to its ability to modulate cellular processes.
  • Industry: Used in developing new materials and chemical processes.

Studies have highlighted the interactions of 3,9-dihydroxy-6H-benzo[c]chromen-6-one with biological targets. Its selective activation of estrogen receptor beta suggests potential applications in treating hormone-related diseases while minimizing side effects associated with non-selective compounds. Additionally, its influence on phosphodiesterase II enhances its profile as a modulator of intracellular signaling pathways .

Several compounds share structural similarities with 3,9-dihydroxy-6H-benzo[c]chromen-6-one. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
3,8-Dihydroxy-6H-benzo[c]chromen-6-one0.98Hydroxyl groups at different positions; similar reactivity
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid0.91Contains methoxy group; different biological activities
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid0.91Hydroxyl substitution alters reactivity
Naphthalene-1,8-diyl dibenzoate0.90Different core structure; used in polymer chemistry
Ethyl 3-hydroxy-2H-chromene-4-carboxylate0.87Carboxylate group influences solubility and reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity compared to 3,9-dihydroxy-6H-benzo[c]chromen-6-one, showcasing its unique properties within the class of chromones .

3,9-dihydroxy-6H-benzo[c]chromen-6-one exhibits a complex fused ring system characteristic of the benzochromenone family [1]. The compound possesses the molecular formula C₁₃H₈O₄ with a molecular weight of 228.20 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3,9-dihydroxybenzo[c]chromen-6-one [1] [3].

The molecular structure features a tricyclic framework consisting of fused benzene and chromene rings [1]. Two hydroxyl groups are strategically positioned at the 3rd and 9th carbon positions, significantly influencing the compound's chemical behavior and biological properties . The structure incorporates a carbonyl group at the 6th position within the lactone ring system [1]. The compound is also known by the synonym isourolithin A, reflecting its relationship to the urolithin metabolite family [1] [5].

PropertyValueReference
Molecular FormulaC₁₃H₈O₄ [1]
Molecular Weight228.20 g/mol [1] [2]
Chemical Abstracts Service Number174023-48-4 [1] [2]
International Chemical Identifier KeyWDGSXHQNUPZEHA-UHFFFAOYSA-N [1] [3]
Simplified Molecular Input Line Entry SystemC1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O [1]

The International Chemical Identifier representation confirms the structural arrangement: InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H [1] [3]. This notation demonstrates the presence of two hydroxyl groups and the lactone functionality within the fused ring system.

Physical Properties and Constants

The physical properties of 3,9-dihydroxy-6H-benzo[c]chromen-6-one reflect its rigid aromatic structure and hydrogen bonding capabilities . The compound exists as a solid at room temperature with distinctive thermal characteristics [2] [6].

Computational analyses reveal important molecular descriptors that influence the compound's physical behavior [1]. The compound exhibits an XLogP3-AA value of 2.3, indicating moderate lipophilicity [1]. The hydrogen bond donor count is 2, corresponding to the two hydroxyl groups, while the hydrogen bond acceptor count is 4, reflecting the oxygen atoms in both hydroxyl groups and the lactone system [1].

Physical PropertyValueReference
Physical StateSolid [2] [6]
AppearancePale-yellow solid [7]
Exact Mass228.04225873 Da [1]
Monoisotopic Mass228.04225873 Da [1]
Topological Polar Surface Area66.8 Ų [1]
Heavy Atom Count17 [1]
Rotatable Bond Count0 [1]

The predicted density for structurally related compounds in this class ranges from 1.5 to 1.516 grams per cubic centimeter [7] . Boiling point predictions for similar dihydroxybenzo[c]chromenone compounds indicate values between 461.9°C and 527.9°C at 760 millimeters of mercury [8] [9]. Flash point estimates suggest temperatures around 186.5°C to 214.2°C for related structures [8] [9].

The compound demonstrates zero rotatable bonds due to its rigid fused ring structure, contributing to its thermal stability and crystalline properties [1]. The formal charge is zero, and the compound exists as a single covalently-bonded unit [1].

Spectroscopic Characteristics

Spectroscopic analysis of 3,9-dihydroxy-6H-benzo[c]chromen-6-one provides crucial structural confirmation and characterization data [10]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of benzochromenone derivatives [10] [11].

Proton nuclear magnetic resonance spectroscopy typically reveals characteristic signals in the aromatic region between 6.0 and 8.5 parts per million [10] [11]. The hydroxyl protons generally appear as broad singlets in the downfield region, often showing temperature-dependent behavior due to hydrogen bonding interactions [11]. For related 6H-benzo[c]chromen-6-one derivatives, aromatic proton signals demonstrate coupling patterns consistent with the substitution pattern [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive carbon framework identification [10] [11]. The carbonyl carbon of the lactone typically resonates around 160-165 parts per million, while aromatic carbons appear in the 100-140 parts per million range [10]. Hydroxyl-bearing carbons show characteristic downfield shifts reflecting the electron-withdrawing effect of oxygen substituents [11].

Spectroscopic MethodKey CharacteristicsReference
¹H Nuclear Magnetic ResonanceAromatic protons: 6.0-8.5 ppm [10] [11]
¹³C Nuclear Magnetic ResonanceCarbonyl carbon: ~160-165 ppm [10] [11]
Infrared SpectroscopyHydroxyl stretch: 3200-3600 cm⁻¹ [12]
Infrared SpectroscopyCarbonyl stretch: ~1650-1700 cm⁻¹ [12]

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present [12]. Hydroxyl groups typically exhibit broad absorption bands between 3200 and 3600 wavenumbers due to hydrogen bonding [12]. The lactone carbonyl group demonstrates strong absorption around 1650-1700 wavenumbers [12]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region below 1600 wavenumbers [12].

Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 228, with characteristic fragmentation patterns involving loss of carbon monoxide from the lactone ring [10]. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination [10].

Chemical Reactivity Patterns

The chemical reactivity of 3,9-dihydroxy-6H-benzo[c]chromen-6-one is dominated by the presence of phenolic hydroxyl groups and the electrophilic lactone carbonyl . The compound undergoes various chemical transformations characteristic of both phenolic compounds and lactone systems .

Oxidation reactions represent a major reactivity pathway for this compound . The hydroxyl groups can be oxidized to form quinone structures using reagents such as potassium permanganate or chromium trioxide under acidic conditions . These oxidation reactions typically proceed through phenoxyl radical intermediates, leading to quinone formation with accompanying color changes .

Reduction reactions can target both the aromatic system and the lactone functionality . Sodium borohydride or lithium aluminum hydride can reduce the compound to form dihydro derivatives . The lactone ring may also undergo reduction to yield the corresponding hydroxyl compound, though this requires more forcing conditions .

Reaction TypeReagentsProductsReference
OxidationPotassium permanganate, Chromium trioxideQuinone derivatives
ReductionSodium borohydride, Lithium aluminum hydrideDihydro derivatives
Electrophilic SubstitutionBromine, Nitric acidHalogenated/nitrated products
Nucleophilic AdditionVarious nucleophilesLactone ring-opened products

Electrophilic aromatic substitution reactions occur readily at positions ortho and para to the hydroxyl groups . Bromination and nitration reactions can be performed under controlled conditions to introduce additional substituents . The electron-donating nature of the hydroxyl groups activates the aromatic ring toward electrophilic attack .

The lactone carbonyl exhibits susceptibility to nucleophilic attack, particularly under basic conditions . This reactivity pathway can lead to ring-opening reactions with subsequent formation of carboxylic acid derivatives . The compound also demonstrates the ability to interact with various enzymes and proteins, influencing cellular processes through binding interactions .

Solubility and Solution Behavior

The solubility characteristics of 3,9-dihydroxy-6H-benzo[c]chromen-6-one reflect the balance between its aromatic hydrophobic core and polar hydroxyl substituents [7] [5]. Computational predictions indicate limited aqueous solubility with a calculated value of 2.67 × 10⁻¹ grams per liter [5].

The logarithmic solubility parameter (LogS) of -2.93 indicates moderate water solubility limitations [5]. The compound demonstrates enhanced solubility in polar organic solvents compared to water [7]. Dimethyl sulfoxide provides good solubilization, though the compound remains only slightly soluble [7]. Methanol offers very limited solubility for this compound [7].

Solvent SystemSolubility LevelReference
Water0.267 g/L (calculated) [5]
Dimethyl SulfoxideSlightly soluble [7]
MethanolVery slightly soluble [7]
Organic SolventsModerate to good [6]

The calculated logarithmic partition coefficient (LogP) of 2.21 suggests moderate lipophilicity [5]. This value indicates a preference for organic phases over aqueous phases in partition systems [5]. The polar surface area of 66.76 square angstroms contributes to the compound's hydrogen bonding capacity and influences its dissolution behavior [5].

Solution behavior is significantly influenced by hydrogen bonding interactions between hydroxyl groups and solvent molecules [15]. The compound's ability to form intermolecular hydrogen bonds affects its aggregation behavior in solution [15]. pH-dependent behavior may occur due to the acidic nature of the phenolic hydroxyl groups, with calculated pKa values around 7.54 for the strongest acidic site [5].

Stock solution preparation requires careful attention to solvent selection and concentration limits [6]. For research applications, solutions are typically prepared at concentrations ranging from 1 to 10 millimolar in appropriate organic solvents [6].

Stability and Degradation Mechanisms

The stability profile of 3,9-dihydroxy-6H-benzo[c]chromen-6-one depends on environmental conditions including temperature, light exposure, and atmospheric oxygen [7] [16]. Storage recommendations specify maintenance at 2-8°C in dry conditions to ensure optimal stability [2] [6].

Thermal stability analysis indicates the compound remains stable under normal storage conditions but may undergo degradation at elevated temperatures [7]. The presence of hydroxyl groups makes the compound susceptible to oxidative degradation when exposed to air [17]. Inert gas storage is recommended to prevent oxidation reactions [17].

The compound demonstrates sensitivity to moisture, requiring storage under controlled humidity conditions [17]. Light sensitivity may also contribute to degradation, necessitating storage in dark environments [17]. These stability considerations are particularly important for maintaining compound integrity during analytical procedures and biological assays [16].

Stability FactorRecommendationReference
TemperatureStore at 2-8°C [2] [6] [7]
AtmosphereStore under inert gas [17]
MoistureKeep dry [2] [17]
LightStore in dark conditions [17]

Degradation mechanisms likely involve oxidation of the phenolic hydroxyl groups leading to quinone formation . The lactone ring may also be susceptible to hydrolysis under extreme pH conditions, though this is less likely under normal storage conditions . Understanding these degradation pathways is crucial for maintaining compound quality during research applications [16].

Photodegradation may occur through radical mechanisms initiated by ultraviolet light exposure [18]. The aromatic chromophore system can absorb light energy, leading to excited state formation and subsequent chemical decomposition [18]. Antioxidant stabilizers may be employed to enhance stability during long-term storage [19].

Crystal Structure Analysis

Crystal structure analysis of 3,9-dihydroxy-6H-benzo[c]chromen-6-one provides detailed information about molecular packing and intermolecular interactions [20] [18]. The crystalline form exhibits specific geometric parameters that influence the compound's physical properties and stability [18].

The molecular conformation in the solid state demonstrates planarity typical of fused aromatic systems [18]. X-ray crystallographic studies of related benzochromenone compounds reveal key structural features including bond lengths, bond angles, and torsional parameters [18]. The fused ring system maintains coplanarity, contributing to efficient π-π stacking interactions in the crystal lattice [18].

Intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements [21] [15]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating networks of intermolecular interactions that stabilize the crystal structure [15]. These hydrogen bonding patterns significantly influence the melting point and sublimation behavior [21].

Crystallographic ParameterTypical RangeReference
Molecular PlanarityHigh (fused aromatic system) [18]
Hydrogen BondingExtensive OH⋯O networks [21] [15]
π-π StackingPresent between aromatic rings [18]
Crystal PackingLayered arrangements [20]

The crystal structure reveals specific hydrogen bonding geometries that may deviate from ideal linear arrangements [15]. Cooperative effects in hydrogen bonding networks can enhance interaction strengths by up to 50% compared to isolated hydrogen bonds [15]. These cooperative interactions contribute to the overall stability of the crystalline form [15].

XLogP3

2.3

Dates

Last modified: 08-15-2023

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